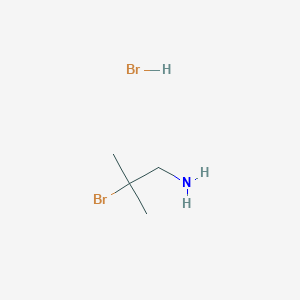

2-Bromo-2-methylpropan-1-amine hbr

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

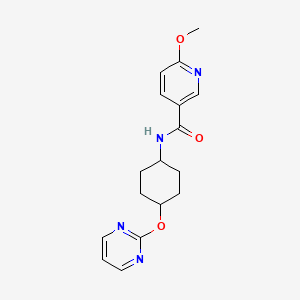

2-Bromo-2-methylpropan-1-amine hbr, also known as tert-Butyl bromide, is an organic compound with the molecular formula C4H11Br2N . It is used as a standard reagent in synthetic organic chemistry . It is also used for proteomics research and as organic and pharmaceutical intermediates for the preparation of first-aid medicines .

Synthesis Analysis

The synthesis of this compound can involve the hydrolysis of 2-bromo-2-methylpropane . This reaction follows an SN1 mechanism, where the bromine atom leaves the molecule, forming a carbocation intermediate. Then, the hydroxide ion (OH-) attacks the carbocation, forming the final product .Molecular Structure Analysis

The molecular structure of 2-Bromo-2-methylpropane consists of a tert-butyl group attached to a bromide substituent . The molecular weight is 232.95 .Chemical Reactions Analysis

The reaction of 2-bromo-2-methylpropane with sodium hydroxide is a classic example of an SN1 reaction . In this reaction, the bromine atom leaves the molecule, forming a carbocation intermediate. Then, the hydroxide ion (OH-) attacks the carbocation, forming the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.95 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as flammable, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .Scientific Research Applications

Occupational Health and Safety

Studies have documented the occupational health risks associated with exposure to solvents containing 2-Bromo-2-methylpropan-1-amine HBr derivatives, such as 2-bromopropane. Prolonged exposure in electronic workers led to hematopoietic and reproductive hazards, including ovarian failure in women and decreased sperm quality in men, revealing the compound's potential toxicity in industrial settings (Kim et al., 1996).

Toxicology and Environmental Health

Further research on 2-bromopropane, a substitute for chlorofluorocarbons, has confirmed its reproductive and hematopoietic toxicity. The introduction of 2-bromopropane led to ovarian failure in a significant percentage of female workers and sperm quality issues in male workers. Animal studies corroborated these findings, emphasizing the importance of understanding the health effects of chemical alternatives before widespread adoption (Kim et al., 1999).

Biomarker Research

In the context of 1-bromopropane exposure, research has explored biomarkers like urinary bromide and N-acetyl-S-(n-propyl)-l-cysteine for assessing low exposure in workers. The study demonstrated the utility of these biomarkers, providing a method to gauge occupational exposure levels to bromopropane solvents (Hanley et al., 2010).

Mechanism of Action

Safety and Hazards

2-Bromo-2-methylpropan-1-amine hbr is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name |

2-bromo-2-methylpropan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUMFVSETXVFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60783443 |

Source

|

| Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36565-68-1 |

Source

|

| Record name | 2-Bromo-2-methylpropan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60783443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2643447.png)

![Phenyl 4-((4-fluorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2643458.png)

![ethyl 2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2643465.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)